rac 2-Lauroyl-3-chloropropanediol-d5

Description

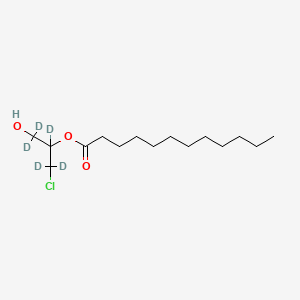

Properties

IUPAC Name |

(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) dodecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29ClO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)19-14(12-16)13-17/h14,17H,2-13H2,1H3/i12D2,13D2,14D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJJFRKQHWIEOL-AHXALPDUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(CO)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50857925 |

Source

|

| Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330055-73-6 |

Source

|

| Record name | 1-Chloro-3-hydroxy(~2~H_5_)propan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50857925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to rac 2-Lauroyl-3-chloropropanediol-d5: The Gold Standard for Food Contaminant Analysis

Introduction: The Silent Sentinel in Food Safety Analytics

In the landscape of food safety and quality control, the precise quantification of process-induced contaminants is of paramount importance. Among these, 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters (3-MCPDEs) have emerged as significant concerns for regulatory bodies and consumers alike. These compounds are formed in edible oils and fat-containing foods during high-temperature refining processes, such as deodorization.[1][2][3] Given that 3-MCPD is considered a potential human carcinogen and has shown adverse effects on kidneys and male reproductive organs in animal studies, its monitoring is not merely a quality check but a public health imperative.[2][3]

This technical guide delves into the core of the analytical solution for this challenge: rac 2-Lauroyl-3-chloropropanediol-d5 . This molecule is not the target of analysis itself, but rather a critical tool—a deuterated internal standard—that enables the accurate and reliable quantification of 3-MCPDEs. Its role is fundamental to the isotope dilution mass spectrometry (IDMS) methods that have become the benchmark for contaminant analysis. We will explore its properties, the analytical principles it underpins, and a detailed workflow for its application, providing researchers and drug development professionals with a comprehensive understanding of its function and significance.

Section 1: Chemical & Physical Properties

Understanding the fundamental properties of an internal standard is the first step in its effective application. rac 2-Lauroyl-3-chloropropanediol-d5 is structurally analogous to the native 3-MCPD monoesters found in food, with the critical distinction of having five deuterium atoms on the chloropropanediol backbone. This isotopic labeling makes it virtually identical to the analyte in terms of chemical behavior during sample preparation but distinguishable by mass spectrometry.

| Property | Value | Source |

| Synonyms | 3-MCPD-d5 Monolaurin, (3-Chloro-1,1,2,3,3-pentadeuterio-2-lauroyloxypropyl) laurate | N/A |

| Molecular Formula | C₁₅H₂₄D₅ClO₄ | Derived |

| Molecular Weight | Approx. 327.9 g/mol | Derived |

| Structure | A lauric acid molecule esterified to a 3-chloropropanediol-d5 backbone. | N/A |

| Typical Form | Solution in a specified solvent (e.g., Methanol, Toluene) | [4] |

| Primary Application | Internal Standard for quantification of 3-MCPD esters. | [5][6][7] |

Note: Data for the specific 2-Lauroyl ester is derived from the properties of the core molecule, 3-Chloro-1,2-propanediol-d5, and lauric acid. Commercially available standards are often diesters like the dipalmitoyl or distearoyl versions, but the analytical principle remains identical.[8][9]

Section 2: The Analytical Imperative and the Principle of Isotope Dilution

2.1 The Challenge: Why 3-MCPDEs are Difficult to Measure

The accurate quantification of 3-MCPDEs is complicated by several factors:

-

Complex Matrix: Edible oils and fats are incredibly complex, containing a vast array of triglycerides, diglycerides, and other lipids that can interfere with analysis.[3]

-

Low Concentrations: 3-MCPDEs are typically present at trace levels (µg/kg to mg/kg), requiring highly sensitive analytical techniques.[10]

-

Analyte Loss: Multi-step sample preparation procedures, including extraction, cleavage, and cleanup, can lead to unpredictable analyte loss.

-

Instrumental Variability: Signal suppression or enhancement in the mass spectrometer due to co-eluting matrix components (the "matrix effect") can severely impact accuracy.

2.2 The Solution: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the gold-standard analytical technique to overcome these challenges. The principle is elegantly simple yet powerful: a known quantity of a stable isotope-labeled version of the analyte (the internal standard) is added to the sample at the very beginning of the workflow.[11][12]

Causality: Because the deuterated standard (e.g., rac 2-Lauroyl-3-chloropropanediol-d5) has nearly identical physicochemical properties to the native analyte, it experiences the same losses during extraction, the same derivatization efficiency, and the same ionization suppression or enhancement in the mass spectrometer. The mass spectrometer, however, can easily distinguish between the light (native) and heavy (labeled) forms. Therefore, by measuring the ratio of the native analyte to the labeled standard, one can calculate the initial concentration of the analyte with exceptional accuracy, as the ratio remains constant throughout the workflow regardless of sample loss or matrix effects.[7][13]

Section 3: A Validated Analytical Workflow for 3-MCPDE Quantification

The most widely adopted methods for 3-MCPDE analysis are "indirect" methods, which involve liberating the 3-MCPD core from its fatty acid esters before detection. Official methods, such as AOCS Cd 29a-13, 29b-13, and 29c-13, are based on this principle.[14] The following is a detailed, step-by-step protocol grounded in these authoritative standards.

3.1 Experimental Protocol

Step 1: Sample Preparation and Fortification (Spiking)

-

Matrix: Edible oil, fat extracted from food (e.g., infant formula, biscuits).

-

Procedure: Accurately weigh approximately 100 mg of the homogenized oil/fat sample into a screw-cap test tube.

-

Fortification: Add a precise volume of a standard solution of rac 2-Lauroyl-3-chloropropanediol-d5 (or a similar deuterated ester standard like rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5) to the sample. The amount added should be comparable to the expected concentration of the native analyte.

-

Expertise & Causality: Fortification at the outset is the most critical step. Any subsequent loss of material will affect both the analyte and the standard equally, preserving their ratio and ensuring the final calculation is a true reflection of the original concentration.

-

Step 2: Transesterification (Ester Cleavage)

-

Objective: To chemically cleave the fatty acid chains from the 3-MCPD and 3-MCPD-d5 backbones, converting the "bound" esters into their "free" diol forms.

-

Method (Acid-Catalyzed, based on AOCS Cd 29a-13):

-

Add a solution of sulfuric acid in methanol to the fortified sample.

-

Incubate the mixture at a controlled temperature (e.g., 40°C) overnight. This is a slow, controlled reaction that minimizes unwanted side reactions.

-

Quench the reaction by adding a concentrated sodium chloride solution.

-

Trustworthiness: Acid-catalyzed transesterification is often preferred over alkaline methods because strong bases can promote the conversion of 3-MCPD into glycidol, which would lead to an inaccurate quantification.

-

Step 3: Extraction and Cleanup

-

Extract the liberated 3-MCPD and 3-MCPD-d5 from the fatty acid methyl esters (FAMEs) using a suitable solvent like ethyl acetate or diethyl ether.

-

The FAMEs will remain in the organic phase, while the more polar diols partition into the aqueous/methanolic phase. This step effectively cleans the sample by removing the bulk of the fat matrix.

Step 4: Derivatization

-

Objective: To make the non-volatile 3-MCPD and 3-MCPD-d5 diols suitable for gas chromatography (GC) analysis by converting them into volatile and thermally stable derivatives.

-

Procedure:

-

Evaporate the solvent from the cleaned-up extract.

-

Add an organic solvent (e.g., iso-octane) and a solution of phenylboronic acid (PBA).

-

Heat the mixture (e.g., at 80°C for 20 minutes). PBA reacts with the two hydroxyl groups of the diols to form a stable, cyclic boronate ester.[13][15][16]

-

Expertise & Causality: PBA is an ideal derivatizing agent because it is highly specific for 1,2-diol structures, leading to a clean reaction with minimal byproducts. This enhances the selectivity and sensitivity of the subsequent GC-MS analysis.

-

Step 5: GC-MS/MS Analysis and Quantification

-

Injection: Inject an aliquot of the derivatized sample into a Gas Chromatograph-Tandem Mass Spectrometer (GC-MS/MS).

-

Separation: The GC column separates the 3-MCPD-PBA derivative from any remaining matrix components based on boiling point and polarity.

-

Detection & Quantification: The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native analyte and the internal standard.

-

Calculation: A calibration curve is generated using standards containing known concentrations of native 3-MCPD and a fixed concentration of the d5-internal standard. The ratio of the analyte peak area to the internal standard peak area in the sample is plotted against this curve to determine the final concentration.

3.2 Workflow Visualization

The entire analytical process can be summarized in the following workflow diagram.

Caption: Workflow for 3-MCPDE analysis using a deuterated internal standard.

Section 4: Regulatory Context and Conclusion

The robust analytical methods enabled by standards like rac 2-Lauroyl-3-chloropropanediol-d5 are crucial for enforcing food safety regulations. The European Union, for instance, has established maximum levels for the sum of 3-MCPD and its fatty acid esters in various foodstuffs, with particularly stringent limits for infant and follow-on formulae.[18][19][20][21] As of January 1, 2025, these levels for infant products will be even lower, highlighting the continuous drive for improved safety and the need for highly reliable analytical methods.[18][20]

References

-

The Formation of 3-Monochloropropanediol Esters and Glycidyl Esters during Heat-Induced Processing Using an Olive-Based Edible Oil. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

-

Introduction of maximum levels for 3-MCPD and glycidyl fatty acid esters in composite foods planned. (2025, May 5). AGROLAB GROUP. Retrieved February 13, 2026, from [Link]

-

Macmahon, S., et al. (2016). Occurrence of 3-MCPD and glycidyl esters in edible oils in the United States. Food Additives & Contaminants: Part A, 33(12), 1713-1724. PubMed. Retrieved February 13, 2026, from [Link]

-

New 2025 EU Regulation Lowers 3-MCPD in Infant Foods. (2024, October 1). SGS Digicomply. Retrieved February 13, 2026, from [Link]

-

Amended maximum levels for the sum of 3-MCPD and 3-MCPD fatty acid esters in infant foods. (2024, April 8). Food Compliance International. Retrieved February 13, 2026, from [Link]

-

3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters. (2024, March 4). FDA. Retrieved February 13, 2026, from [Link]

-

Cheong, L. Z., et al. (2019). 3-MCPD-Esters in Edible Fats and Oils–a New and Worldwide Problem. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Maximum levels for 3-MCPD in infant formulae. (2024, January 10). AGRINFO. Retrieved February 13, 2026, from [Link]

-

FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination 2024 Revision. (2024, April 10). FEDIOL. Retrieved February 13, 2026, from [Link]

-

Commission Regulation (EU) 2024/1003. (2024, April 4). Official Journal of the European Union. Retrieved February 13, 2026, from [Link]

-

Muhammad, H., et al. (n.d.). An Overview of Indirect Methods for the Analysis of MCPD Esters and Glycidyl Esters in Fats and Oils. PALMOILIS. Retrieved February 13, 2026, from [Link]

-

Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Official Method Cd 29c-13. (n.d.). Shimadzu Corporation. Retrieved February 13, 2026, from [Link]

-

Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in various food matrices. (2013, September 26). JRC Publications Repository. Retrieved February 13, 2026, from [Link]

-

Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography. (n.d.). GL Sciences. Retrieved February 13, 2026, from [Link]

-

Han, L., et al. (2016). Simultaneous Determination of 2- and 3-MCPD Esters in Infant Formula Milk Powder by Solid-Phase Extraction and GC-MS Analysis. PubMed. Retrieved February 13, 2026, from [Link]

-

AOCS-Cd 29a-13 – 2-, and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by Acid Transesterification. (2022, December 9). Nestlé Quality Assurance Center (NQAC) – Dublin. Retrieved February 13, 2026, from [Link]

-

Analytical Methods for the Determination of 3-MCPD Esters in Oils/Fats. (2020, March 28). PALM OIL DEVELOPMENTS. Retrieved February 13, 2026, from [Link]

-

rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

-

Brereton, P., et al. (2001). Determination of 3-Chloro-1,2-Propanediol in Foods and Food Ingredients by Gas Chromatography with Mass Spectrometric Detection: Collaborative Study. ResearchGate. Retrieved February 13, 2026, from [Link]

-

Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. Retrieved February 13, 2026, from [Link]

-

Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. (n.d.). e-nrp.org. Retrieved February 13, 2026, from [Link]

Sources

- 1. Reduce 3MCPD and GE, palm oil contaminants | Alfa Laval [alfalaval.ca]

- 2. fda.gov [fda.gov]

- 3. researchgate.net [researchgate.net]

- 4. isotope.com [isotope.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | CymitQuimica [cymitquimica.com]

- 9. rac-1,2-Distearoyl-3-chloropropanediol-d5 [lgcstandards.com]

- 10. Occurrence of 3-MCPD and glycidyl esters in edible oils in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Determination of 2- and 3-MCPD Esters in Infant Formula Milk Powder by Solid-Phase Extraction and GC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. glsciences.eu [glsciences.eu]

- 14. shimadzu.com [shimadzu.com]

- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 16. d-nb.info [d-nb.info]

- 17. agriculturejournals.cz [agriculturejournals.cz]

- 18. digicomply.com [digicomply.com]

- 19. foodcomplianceinternational.com [foodcomplianceinternational.com]

- 20. agrinfo.eu [agrinfo.eu]

- 21. eur-lex.europa.eu [eur-lex.europa.eu]

rac 2-Lauroyl-3-chloropropanediol-d5 chemical properties

The following technical guide details the chemical properties, analytical applications, and experimental protocols for rac 2-Lauroyl-3-chloropropanediol-d5 , a critical internal standard in food safety analysis.

Advanced Internal Standardization for 3-MCPD Ester Analysis[1]

Executive Summary

rac 2-Lauroyl-3-chloropropanediol-d5 (2-Lauroyl-3-MCPD-d5) is a stable isotope-labeled monoester used primarily as an internal standard (IS) in the quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters. 3-MCPD esters are process-induced contaminants formed during the high-temperature refining of vegetable oils.[1]

While "indirect" analytical methods hydrolyze esters to free 3-MCPD, direct LC-MS/MS methods utilize 2-Lauroyl-3-MCPD-d5 to quantify specific intact esters.[1] This compound is essential for correcting matrix effects, extraction recovery losses, and ionization suppression in complex lipid matrices.

Chemical Identity & Physicochemical Properties

This compound is the deuterated analog of 2-lauroyl-3-chloropropanediol.[1] The "d5" label typically resides on the propane backbone, ensuring the label is retained even if the ester bond is hydrolyzed, although for intact analysis, its stability as an ester is paramount.

| Property | Specification |

| Chemical Name | rac-2-Lauroyl-3-chloropropanediol-d5 |

| Synonyms | 3-Chloro-1-hydroxypropyl-d5 Laurate; Dodecanoic acid, 2-chloro-1-(hydroxymethyl)ethyl-d5 ester |

| CAS Number | 20542-96-5 (Unlabeled analog); Note: d5-specific CAS is often vendor-dependent.[1] |

| Molecular Formula | C₁₅H₂₄D₅ClO₃ |

| Molecular Weight | ~297.85 g/mol (Isotopic Mass: ~297.21 Da) |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol, Chloroform. |

| Appearance | Colorless to pale yellow oil or low-melting solid.[1] |

| Stability | Hygroscopic.[1] Sensitive to hydrolysis in basic/acidic media.[1] Store at -20°C under inert gas. |

Structural Integrity

The "rac" (racemic) designation indicates an equimolar mixture of enantiomers at the C2 position of the glycerol backbone. The lauric acid (C12:0) is esterified at the sn-2 position, leaving the sn-1 position (hydroxyl) and sn-3 position (chlorine) free (or vice versa depending on numbering priority, but chemically distinct from the 1,2-diesters).[1]

Analytical Application: Direct LC-MS/MS

The primary utility of 2-Lauroyl-3-MCPD-d5 is in Isotope Dilution Mass Spectrometry (IDMS) .[1]

Mechanism of Action

-

Co-Elution: The d5-analog acts as a perfect surrogate, co-eluting with the native (unlabeled) 2-Lauroyl-3-MCPD analyte during Liquid Chromatography.[1]

-

Matrix Correction: Because the d5-analog experiences the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source, the ratio of Native/IS response remains constant regardless of matrix interference.

-

Quantification: It allows for the specific quantification of the monolauroyl ester fraction, which is distinct from dilauroyl esters or mixed diesters.

Workflow Visualization

The following diagram illustrates the decision matrix between Direct and Indirect analysis, highlighting where 2-Lauroyl-3-MCPD-d5 is utilized.

Caption: Workflow comparison showing the critical role of the d5-ester in Direct LC-MS/MS analysis versus its role as a process control in Indirect methods.

Experimental Protocol: Direct LC-MS/MS Analysis

Objective: Quantify 2-Lauroyl-3-MCPD in vegetable oil using the d5 internal standard.

Reagents & Standards

-

Internal Standard: 10 µg/mL solution of rac 2-Lauroyl-3-chloropropanediol-d5 in Ethyl Acetate.[1]

-

Mobile Phase A: 2 mM Ammonium Formate in Methanol/Water (75:25) + 0.1% Formic Acid.[1]

-

Mobile Phase B: 2 mM Ammonium Formate in Isopropanol + 0.1% Formic Acid.

Step-by-Step Methodology

-

Sample Preparation (Double SPE Method):

-

Weigh 100 mg of oil sample into a glass vial.

-

Spike with 50 µL of 2-Lauroyl-3-MCPD-d5 IS solution.

-

Dilute with 1 mL n-hexane.[1]

-

SPE 1 (Silica): Condition column with hexane. Load sample. Wash with hexane (elutes non-polar TAGs).[1] Elute MCPD monoesters with Ethyl Acetate/Diethyl Ether.[1]

-

SPE 2 (C18): (Optional for high-purity cleanup) Reconstitute eluate in MeOH/Water. Pass through C18 to remove residual non-polar lipids.[1]

-

Evaporate solvent under Nitrogen and reconstitute in 500 µL Methanol.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm).

-

Flow Rate: 0.25 mL/min.[1]

-

Gradient: Start 20% B, ramp to 100% B over 10 min.

-

Ionization: ESI Positive Mode ([M+NH₄]⁺ adducts are preferred for sensitivity).

-

-

MRM Transitions (Multiple Reaction Monitoring): The ammonium adduct [M+NH₄]⁺ is typically selected as the precursor ion.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 2-Lauroyl-3-MCPD (Native) ~310.2 [M+NH₄]⁺ ~200.2 [RCO]⁺ (Lauroyl) 15-20 2-Lauroyl-3-MCPD-d5 (IS) ~315.2 [M+NH₄]⁺ ~200.2 [RCO]⁺ 15-20 Note: The product ion for both is often the Lauroyl acylium ion (m/z 200) or the loss of the fatty acid to form the glycerol backbone (m/z ~110 for native, ~115 for d5). Using the backbone fragment (m/z 115) for the IS provides higher specificity than the generic acyl ion.

Fragmentation Logic

The following diagram details the fragmentation pathway used for MRM selection.

Caption: ESI(+) fragmentation pathway.[1] The transition to the d5-backbone (Product B) is highly specific for the internal standard.

Quality Assurance & Validation

To ensure "Trustworthiness" in the data, the following criteria must be met:

-

Isotopic Purity: The IS must contain <0.5% of the native (d0) compound to prevent false positives in the analyte channel.

-

Response Factor (RF): Calculate RF using calibration standards:

The RF should be constant (<5% RSD) across the calibration range. -

Recovery: Spike blank oil with IS. Absolute recovery (area count vs. neat standard) should be 70-120%.[1]

Safety & Handling

-

Hazards: While bound as an ester, the core 3-MCPD moiety is a potential carcinogen.[1] Handle as a hazardous chemical.[1]

-

Storage: Store neat material at -20°C . Solutions in Ethyl Acetate are stable for 6 months at -20°C.[1]

-

Hygroscopicity: Allow the vial to reach room temperature before opening to prevent condensation, which can hydrolyze the ester bond.

References

-

AOCS Official Method Cd 29b-13 . (2013).[1] Determination of Bound Monochloropropanediol- (MCPD-) and Bound 2,3-epoxy-1-propanol (glycidol-) by GC/MS. American Oil Chemists' Society. Link

-

MacMahon, S., et al. (2013). Analysis of Processing Contaminants in Edible Oils: LC-MS/MS Method for Direct Detection of 3-MCPD Monoesters. Journal of Agricultural and Food Chemistry. Link

-

European Food Safety Authority (EFSA). (2016).[1] Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food.[1][2][3][4] EFSA Journal.[1] Link

-

Kuhlmann, J. (2011).[1] Determination of bound 2,3-epoxy-1-propanol (glycidol) and bound monochloropropanediol (MCPD) in refined oils by GC-MS. European Journal of Lipid Science and Technology. Link

Sources

- 1. rac-1,2-Distearoyl-3-chloropropanediol-d5 [lgcstandards.com]

- 2. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]

- 4. researchgate.net [researchgate.net]

Technical Guide: rac 2-Lauroyl-3-chloropropanediol-d5

The following technical guide details the properties, application, and analytical methodology for rac 2-Lauroyl-3-chloropropanediol-d5 , a critical deuterated internal standard used in the quantification of food processing contaminants.

CAS Number: 1330055-73-6

Executive Summary

rac 2-Lauroyl-3-chloropropanediol-d5 (also known as 3-MCPD-2-monolaurate-d5 ) is a stable isotope-labeled internal standard (IS) utilized in the precise quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters. These esters are process-induced contaminants formed during the high-temperature refining of vegetable oils (e.g., palm, soy, sunflower).

As a 2-monoester variant, this compound is specifically engineered for:

-

Direct LC-MS/MS Analysis: Quantifying intact 2-monochloropropanediol esters without hydrolysis.

-

Mechanistic Studies: Differentiating between sn-1 and sn-2 isomeric forms of MCPD esters.

-

Isotope Dilution Mass Spectrometry (IDMS): Correcting for matrix effects and recovery losses during extraction.

Chemical Profile & Identity

| Property | Specification |

| Chemical Name | rac 2-Lauroyl-3-chloropropanediol-d5 |

| Synonyms | 3-Chloro-1,2-propanediol-2-dodecanoate-d5; 3-MCPD-2-monolaurate-d5 |

| CAS Number | 1330055-73-6 |

| Molecular Formula | C₁₅H₂₄D₅ClO₃ |

| Molecular Weight | ~297.87 g/mol |

| Chemical Structure | Glycerol backbone deuterated (d5); Esterified at sn-2 position with Lauric acid (C12:0).[1][2][3][4] |

| Isotopic Purity | Typically ≥ 98% atom % D |

| Solubility | Soluble in Methanol, Acetonitrile, Dichloromethane, Ethyl Acetate. |

| Stability | Store at -20°C; Hygroscopic; Light sensitive. |

Structural Visualization

The following diagram illustrates the chemical structure, highlighting the specific position of the deuterium labels (d5) on the glycerol backbone and the lauroyl ester linkage at the sn-2 position.

Caption: Structural decomposition of rac 2-Lauroyl-3-chloropropanediol-d5 showing functional groups.

Application Context: Food Safety & Toxicology

The 3-MCPD Problem

3-MCPD esters are potential carcinogens and kidney toxins. Regulatory bodies (EFSA, JECFA) have established Tolerable Daily Intakes (TDI), and the EU has set maximum limits (e.g., 1,250 µg/kg for certain oils).

Why the "2-Lauroyl" Isomer?

While 3-MCPD diesters are more abundant, monoesters (like 2-lauroyl-3-MCPD) are significant because:

-

Polarity Differences: Monoesters are more polar than diesters, requiring specific chromatographic conditions.

-

Hydrolysis Efficiency: In indirect methods (AOCS Cd 29-13), monoesters hydrolyze differently than diesters. This standard helps validate the conversion efficiency.

-

Direct Analysis: Emerging LC-MS/MS methods aim to quantify specific esters directly to identify the source of contamination (e.g., specific oil blends).

Analytical Methodology: Direct LC-MS/MS

The most scientifically rigorous application of rac 2-Lauroyl-3-chloropropanediol-d5 is in Direct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Unlike indirect GC-MS methods that destroy the ester linkage, this approach preserves the molecular identity.

Method Principle: Isotope Dilution

The d5-labeled standard is spiked into the oil sample before extraction. Since it possesses nearly identical physicochemical properties to the native analyte (2-lauroyl-3-MCPD) but a distinct mass, it perfectly compensates for:

-

Incomplete extraction recovery.

-

Matrix suppression/enhancement in the ESI source.

Mass Spectrometry Transitions (MRM)

In positive Electrospray Ionization (ESI+), 3-MCPD monoesters typically form ammonium adducts [M+NH4]+.

-

Precursor Ion (Q1): m/z 316.0 (Approximate calculation: MW 298 + NH₄⁺ 18)

-

Product Ion (Q3): m/z 116.0 (Characteristic d5-MCPD backbone fragment after loss of fatty acid).

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| 2-Lauroyl-3-MCPD-d5 (IS) | 316.0 | 116.0 | 20 | 15 |

| 2-Lauroyl-3-MCPD (Native) | 311.0 | 111.0 | 20 | 15 |

Note: Exact m/z values depend on the precise atomic mass of the isotopes; tune the instrument using the stock solution.

Experimental Protocol

A. Stock Solution Preparation

-

Weighing: Accurately weigh 1.0 mg of rac 2-Lauroyl-3-chloropropanediol-d5 into a 10 mL volumetric flask.

-

Dissolution: Dissolve in LC-MS grade Methanol or Acetone . (Avoid water as stock solvent to prevent hydrolysis).

-

Storage: Transfer to amber glass vials with PTFE-lined caps. Store at -20°C. Stability is typically 6-12 months.

B. Sample Preparation (Direct Method)

This protocol minimizes artifact formation (conversion of glycidol to MCPD) common in harsh hydrolysis methods.

-

Sample Weighing: Weigh 100 mg of homogenized oil sample into a glass tube.

-

Internal Standard Spiking: Add 50 µL of the d5-IS working solution (e.g., 1 µg/mL in Methanol).

-

Dissolution: Add 950 µL of Acetone/Methanol (1:1 v/v) . Vortex for 30 seconds.[5]

-

Filtration: Filter through a 0.2 µm PTFE syringe filter into an LC vial.

-

Analysis: Inject 5 µL into the LC-MS/MS system.

C. Analytical Workflow Diagram

Caption: Step-by-step analytical workflow for the direct quantification of 3-MCPD monoesters.

References

-

MacMahon, S., et al. (2013). Analysis of Processing Contaminants in Edible Oils: LC-MS/MS Method for Direct Detection of 3-MCPD Monoesters. Journal of Agricultural and Food Chemistry. [Link]

-

AOCS Official Method Cd 29-13. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats. American Oil Chemists' Society. [Link]

-

European Food Safety Authority (EFSA). Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food. EFSA Journal. [Link]

Sources

- 1. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 [lgcstandards.com]

- 2. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com [shimadzu.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Precision Synthesis of Deuterated 3-MCPD Esters (d5-3-MCPD-E)

This guide details the precision synthesis of deuterated 3-monochloropropane-1,2-diol (3-MCPD) esters, specifically focusing on the d5-isotopologues (d5-3-MCPD esters). These compounds serve as the "Gold Standard" Internal Standards (ISTDs) for the quantification of process-induced contaminants in edible oils and infant formulas (e.g., via AOCS Cd 29c-13).

Part 1: Strategic Overview & Autonomy

Objective: Synthesize high-purity (>98% chemical, >99% isotopic) 3-MCPD-d5 mono- and di-esters. Core Challenge: The primary difficulty lies not in the esterification itself, but in controlling regioselectivity (sn-1 vs. sn-2 monoesters) and preventing acyl migration during purification. Isotope Strategy: We utilize glycerol-d5 or epichlorohydrin-d5 as the starting material. The d5-backbone is preferred over deuterated fatty acids because it allows the same internal standard to be used regardless of the fatty acid profile of the sample matrix.

Synthesis Pathway Visualization

The following diagram outlines the two primary synthetic routes: the Chemical Route (favored for diesters) and the Enzymatic Route (favored for regio-specific monoesters).

Caption: Dual-pathway strategy for synthesizing 3-MCPD-d5 diesters (chemical) and monoesters (enzymatic).

Part 2: Scientific Integrity & Protocols

Module A: Synthesis of the Core Scaffold (3-MCPD-d5)

If 3-MCPD-d5 is not purchased commercially, it must be synthesized from Glycerol-d5.

Mechanism: The reaction relies on the nucleophilic substitution of a hydroxyl group by chloride. Acetic acid acts as a catalyst, forming a temporary acetate ester that is more easily displaced by chloride than the hydroxyl group.

Protocol 1: Hydrochlorination of Glycerol-d5

-

Reagents: Glycerol-d5 (10 g, 0.1 mol), Glacial Acetic Acid (0.4 g, 4% w/w), HCl gas (anhydrous).

-

Setup: 3-neck round bottom flask equipped with a gas inlet tube (bubbler), thermometer, and reflux condenser.

-

Procedure:

-

Heat the Glycerol-d5 and acetic acid mixture to 105°C .

-

Bubble dry HCl gas slowly through the mixture. Monitor weight gain.[1]

-

Endpoint: Stop when weight increase corresponds to theoretical monochlorination (~3.6 g uptake).

-

Purification: Vacuum distillation. 3-MCPD-d5 boils at ~114°C at 14 mmHg.[1]

-

Yield: Typically 60-70%.

-

Note: This process produces a mixture of 3-MCPD (major) and 2-MCPD (minor).[2][3] Fractional distillation is required to separate them.

-

Module B: Synthesis of Deuterated Esters

Protocol 2: Chemical Synthesis of 3-MCPD-d5 Diesters (e.g., Dipalmitate)

This method uses aggressive acylating agents to ensure complete esterification of both hydroxyl groups.

Reagents:

-

3-MCPD-d5 (1.0 eq)

-

Palmitoyl Chloride (2.5 eq)

-

Pyridine or Triethylamine (3.0 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Workflow:

-

Dissolution: Dissolve 100 mg of 3-MCPD-d5 in 5 mL of anhydrous DCM in a vial under nitrogen. Add Pyridine (acting as an acid scavenger).

-

Acylation: Dropwise add Palmitoyl Chloride at 0°C.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.

-

Causality: Low initial temperature prevents charring/side reactions; RT ensures completion.

-

-

Quenching: Add ice-cold water to hydrolyze excess acid chloride.

-

Extraction: Wash organic layer with 1M HCl (remove pyridine), then Sat. NaHCO3 (neutralize acid), then Brine.

-

Drying: Dry over anhydrous Na2SO4 and evaporate solvent.

-

Purification: Flash chromatography (Hexane/Ethyl Acetate 95:5).

-

Result: 1,2-bis-palmitoyl-3-chloropropanediol-d5.

Protocol 3: Enzymatic Synthesis of 3-MCPD-d5 Monoesters

Chemical synthesis of monoesters is difficult due to the formation of diester byproducts. Lipases offer regio-selectivity, preferentially esterifying the primary hydroxyl (sn-1) over the secondary (sn-2).

Reagents:

-

3-MCPD-d5 (1.0 eq)

-

Vinyl Palmitate (1.0 eq) (Acyl donor)

-

Lipase: Candida antarctica Lipase B (Immobilized, e.g., Novozym 435)[4]

-

Solvent: tert-Butanol or Solvent-free

Step-by-Step Workflow:

-

Mixing: Mix 3-MCPD-d5 and Vinyl Palmitate in a 1:1 molar ratio.

-

Catalysis: Add Novozym 435 (10% w/w relative to substrates).

-

Incubation: Shake at 40°C for 6–8 hours.

-

Monitoring: Check TLC or GC-MS every hour. Stop before diesters form (kinetic control).

-

Termination: Filter off the enzyme beads.

-

Purification: Isolate the monoester via silica chromatography immediately to prevent acyl migration.

Part 3: Data Presentation & Quality Control

Characterization Data Table

The following parameters confirm the identity and purity of the synthesized d5-standards.

| Parameter | 3-MCPD-d5 (Core) | 3-MCPD-d5 Diester (Product) | Validation Method |

| Appearance | Colorless viscous liquid | White waxy solid | Visual |

| Boiling Point | 114°C (14 mmHg) | N/A (Solid) | Distillation |

| Mass Shift | +5 Da (vs native) | +5 Da (vs native) | GC-MS (SIM mode) |

| 1H-NMR | No signals at glycerol backbone (3.5-4.0 ppm) | Fatty acid chain signals only | 500 MHz NMR |

| Isotopic Purity | > 99 atom % D | > 99 atom % D | MS Analysis |

| Chemical Purity | > 98% | > 98% | GC-FID / HPLC-ELSD |

Analytical Workflow for Validation

Once synthesized, the standard must be validated against a native standard to ensure identical retention time but distinct mass.

Caption: Validation workflow ensuring the synthesized d5-ester behaves identically to the analyte but is spectrally distinct.

References

-

AOCS Official Method Cd 29c-13 . (2013). Fatty-acid-bound 3-chloropropane-1,2,diol (3-MCPD) and 2,3-epoxy-1-propanol (glycidol), determination in oils and fats by GC/MS (Differential Measurement). American Oil Chemists' Society. Link

-

Seefelder, W., et al. (2008). Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: Significance and analysis. Food Additives & Contaminants.[5][7][8][9][10][11][12] Link

-

Bornscheuer, U. T., & Hesseler, M. (2010). Enzymatic removal of 3-monochloro-1,2-propanediol (3-MCPD) and its esters from oils. European Journal of Lipid Science and Technology. Link

- Kraft, A., et al. (2012). Mitigation of 3-MCPD esters and glycidyl esters in edible oils. AOCS Inform Magazine.

-

Zelinková, Z., et al. (2006). Occurrence of 3-chloropropane-1,2-diol fatty acid esters in various food matrices. Food Additives & Contaminants.[5][7][8][9][10][11][12] Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of formation of 3-chloropropan-1,2-diol (3-MCPD) esters under conditions of the vegetable oil refining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20130102798A1 - Method for preparing chlorohydrins and method for preparing epichlorohydrin using chlorohydrins prepared thereby - Google Patents [patents.google.com]

- 7. Mitigation of 3-Monochloro-1,2-propanediol Ester Formation by Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. longdom.org [longdom.org]

- 10. Esters of 3-chloro-1,2-propanediol (3-MCPD) in vegetable oils: significance in the formation of 3-MCPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Role of rac 2-Lauroyl-3-chloropropanediol-d5 in Food Analysis

This guide provides a comprehensive overview of the critical role of the isotopically labeled internal standard, rac 2-Lauroyl-3-chloropropanediol-d5, in the quantitative analysis of food processing contaminants. It is intended for researchers, analytical scientists, and quality control professionals dedicated to ensuring the safety and integrity of the global food supply.

The Emergence of Process Contaminants: 3-MCPD and Glycidyl Esters

During the refining of edible oils and fats, necessary high-temperature processes such as deodorization (>200°C) can lead to the formation of harmful chemical compounds.[1][2] Among these are 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl esters (GEs).[3][4] These compounds are found in a wide range of consumer products, from refined vegetable oils and margarines to infant formula, biscuits, and fried snacks.[3][5][6]

The primary concern is that upon ingestion, human digestive enzymes are believed to hydrolyze these esters into their free forms: 3-MCPD and glycidol.[3][7] Toxicological studies have raised significant health alarms:

-

3-MCPD is classified as a possible human carcinogen (Group 2B) and has been shown in animal studies to cause adverse effects on the kidneys and male reproductive organs.[3][8][9]

-

Glycidol is considered a genotoxic carcinogen, meaning it can damage DNA, and is classified as a probable human carcinogen (Group 2A).[8][10]

In response to these risks, regulatory bodies worldwide, including the European Commission, have established stringent maximum levels for these contaminants in various foodstuffs.[10][11] This regulatory landscape mandates the use of highly accurate, precise, and robust analytical methods to ensure compliance and protect public health.

The Analytical Imperative: Why Isotope Dilution is the Gold Standard

The quantitative analysis of 3-MCPD and glycidyl esters is challenging. The target analytes exist at trace levels within highly complex and variable food matrices (e.g., fats and oils). During the multi-step sample preparation required for analysis—which includes extraction, hydrolysis, and derivatization—analyte loss is almost inevitable.[12] Furthermore, matrix components can interfere with instrument signals, causing either suppression or enhancement, which leads to inaccurate results.[13]

To overcome these obstacles, the principle of Isotope Dilution Mass Spectrometry (IDMS) is employed. This technique is universally recognized as the gold standard for quantitative analysis in complex matrices.[14]

The core principle of IDMS is the addition of a known quantity of a stable, isotopically labeled version of the analyte to the sample at the very beginning of the analytical workflow.[12][15] This labeled compound, known as an internal standard (IS) , is chemically identical to the native analyte but has a different mass due to the incorporation of heavy isotopes (e.g., Deuterium, ¹³C).

Because the internal standard and the native analyte are chemically identical, they exhibit nearly identical behavior throughout the entire analytical process:

-

They are extracted with the same efficiency.

-

They are lost in equal proportions during sample cleanup.

-

They experience the same degree of ionization suppression or enhancement in the mass spectrometer.[13][16]

The mass spectrometer can distinguish between the native analyte and the heavier internal standard. Quantification is therefore based on the ratio of the native analyte signal to the internal standard signal.[9] This ratio remains constant regardless of sample loss or matrix effects, enabling highly accurate and precise determination of the analyte's original concentration.[17]

The Specific Role of rac 2-Lauroyl-3-chloropropanediol-d5

rac 2-Lauroyl-3-chloropropanediol-d5 is a deuterated (containing five deuterium atoms) analogue of a specific 3-MCPD monoester. It is specifically designed and synthesized for use as an internal standard in "indirect" analytical methods for 3-MCPD esters.[12][18]

Indirect methods do not measure each individual ester. Instead, they rely on a chemical reaction (transesterification or hydrolysis) to cleave the fatty acid chains from the 3-MCPD backbone.[19][20] The resulting "free" 3-MCPD is then derivatized to make it suitable for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[12][21]

By adding a known amount of rac 2-Lauroyl-3-chloropropanediol-d5 to the oil sample before hydrolysis, it serves as the perfect mimic for the native 3-MCPD esters throughout this entire process, ensuring the ultimate accuracy of the final result.

Caption: Chemical similarity between a native 3-MCPD ester and its deuterated internal standard.

A Validated Analytical Workflow: From Sample to Result

The following protocol outlines a typical indirect analysis method for 3-MCPD and glycidyl esters, such as those adapted from AOCS Official Methods (e.g., Cd 29a-13, 29c-13), highlighting the critical function of the internal standard at each stage.[22]

Caption: Standard analytical workflow for indirect 3-MCPD ester analysis using an internal standard.

Step-by-Step Methodology

-

Sample Preparation and Spiking:

-

A precise amount of the oil or fat sample is weighed into a reaction vial.

-

Causality: A known concentration and volume of the internal standard, rac 2-Lauroyl-3-chloropropanediol-d5, is added. This step is paramount; the accuracy of the entire analysis depends on the precision of this addition. The IS immediately integrates into the sample matrix, ensuring it undergoes every subsequent step alongside the native analytes.

-

-

Transesterification (Ester Cleavage):

-

An acidic or alkaline catalyst (e.g., sodium methoxide in methanol) is added.[23] The sample is incubated to chemically cleave the ester bonds.

-

Causality: This reaction liberates the free 3-MCPD backbone from its fatty acid esters. Crucially, the internal standard is also hydrolyzed, releasing free 3-MCPD-d5. Both molecules are now in the same chemical form, ready for the next step.

-

-

Extraction and Neutralization:

-

The reaction is quenched, and the liberated 3-MCPD and 3-MCPD-d5 are extracted from the organic (fat) phase into an aqueous or polar solvent phase.

-

Causality: This step isolates the analytes from the bulk of the oil matrix. Any partitioning losses will affect both the native and deuterated forms equally, preserving their ratio.

-

-

Derivatization:

-

Free 3-MCPD is not volatile enough for GC analysis. A derivatizing agent, typically phenylboronic acid (PBA), is added.[21][22]

-

Causality: PBA reacts with the diol group on both 3-MCPD and 3-MCPD-d5 to form a stable, cyclic phenylboronate ester. This derivative is more volatile and provides a characteristic mass spectrum, enhancing sensitivity and selectivity during GC-MS analysis.[12]

-

-

GC-MS/MS Analysis:

-

The final extract containing the derivatives is injected into the GC-MS/MS system. The gas chromatograph separates the analytes from remaining matrix components based on their boiling points and chemical properties.

-

The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for the native 3-MCPD derivative and the heavier 3-MCPD-d5 derivative.[14]

-

Causality: This targeted detection, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, allowing for quantification even at very low levels. For example, a typical transition for the native derivative might be m/z 196 -> 147, while the deuterated standard would be monitored at m/z 201 -> 150.[14]

-

Data Interpretation and Quality Control

The final concentration is calculated based on the area ratio of the analyte to the internal standard against a calibration curve.

Caption: Principle of quantification using the internal standard method.

Self-Validating System: The use of rac 2-Lauroyl-3-chloropropanediol-d5 makes the protocol inherently self-validating. The recovery of the internal standard is monitored in every sample. If the recovery of the IS falls outside of an acceptable range (e.g., 70-120%), it indicates a problem with the sample preparation for that specific sample, which can then be flagged for re-analysis. This provides a robust quality control check on a per-sample basis.

| Parameter | Typical Value | Significance |

| Limit of Quantification (LOQ) | 0.02 - 0.1 mg/kg | Method is sensitive enough for regulatory compliance.[9][23] |

| Linearity (R²) | > 0.999 | Ensures a proportional response across a wide concentration range.[24] |

| Recovery | 85 - 115% | Demonstrates the method's accuracy and efficiency.[23] |

| Reproducibility (RSD) | < 15% | Shows the precision and robustness of the method over time.[23] |

Conclusion

In the landscape of modern food safety analysis, achieving accuracy and reliability is non-negotiable. Process contaminants like 3-MCPD and glycidyl esters present a significant analytical challenge due to their low concentrations and complex food matrices. rac 2-Lauroyl-3-chloropropanediol-d5 is not merely a reagent but a cornerstone of the analytical solution. As a stable isotope-labeled internal standard, it enables the use of isotope dilution mass spectrometry, the definitive technique for correcting analyte loss and matrix effects. Its integration into validated workflows, such as those standardized by AOCS and ISO, provides the trustworthiness and scientific integrity required to protect consumers and meet global regulatory demands.

References

-

U.S. Food and Drug Administration. (2024, March 4). 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters. FDA. [Link]

-

MacMahon, S., et al. (2013). Occurrence of 3-MCPD and glycidyl esters in edible oils in the United States. PubMed. [Link]

-

Karaca, H., & Güleç, H. A. (2022). determination of 3-mcpd and glycidyl esters in vegetable oils. Journal of Hygienic Engineering and Design. [Link]

-

Lo, S.-K., et al. (2021). The Formation of 3-Monochloropropanediol Esters and Glycidyl Esters during Heat-Induced Processing Using an Olive-Based Edible Oil. MDPI. [Link]

-

Wai, T. N., et al. (2020). Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining. PMC. [Link]

-

FEDIOL. (2024, April 10). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination. FEDIOL. [Link]

-

European Commission Joint Research Centre. (2011). Proficiency test on the determination of 3-MCPD esters in edible oil. Publications Office of the EU. [Link]

-

AOCS. (n.d.). Review on 3-M CPD and GlycidylEsters in Vegetable O ils and Fats. AOCS. [Link]

-

FEDIOL. (2020, September 25). FEDIOL general Q&A on 2- and 3-MCPD and Their Esters and Glycidyl Esters. FEDIOL. [Link]

-

Phytocontrol. (2021, March 9). Regulation of 3-MCPD and its esters and glycidol esters. Phytocontrol. [Link]

-

Advances in Material Science. (2023). Development and Application of Stable Isotope Internal Standard Reagents for Food Safety Testing. Advances in Material Science. [Link]

-

Restek. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Restek. [Link]

-

Shimadzu Corporation. (n.d.). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13. Shimadzu. [Link]

-

European Commission Joint Research Centre. (2017). Determination of the MCPD fatty acid esters and glycidyl fatty acid esters in food. JRC Publications Repository. [Link]

-

Agilent Technologies. (2021, April 16). Determination of 2- and 3-MCPD Fatty Acid Esters in Infant Formula Using GC/MSD. Agilent. [Link]

-

IntechOpen. (2019, November 1). CHAPTER 7: 3-MCPD and Glycidyl Esters in Palm Oil. IntechOpen. [Link]

-

LabRulez GCMS. (n.d.). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters. LabRulez. [Link]

-

Chen, Y.-C., et al. (2021). Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis. PMC. [Link]

-

Food Safety and Standards Authority of India. (n.d.). Method for determination of 2-and 3-MCPD fatty acid esters and glycidol fatty acid esters in edible oils and fats by acid trans. FSSAI. [Link]

-

Axel Semrau. (n.d.). Determination of 2- and 3-MCPD and glycidyl esters in foodstuff. Axel Semrau. [Link]

-

GL Sciences. (n.d.). Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography. GL Sciences. [Link]

-

Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass. [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass. [Link]

-

KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards. KCAS Bio. [Link]

-

Scientific Research Publishing. (2014). Simultaneous Determination of 2- and 3-MCPD Esters in Infant Formula Milk Powder and Edible Vegetable Oils by Gas Chromatography-Mass Spectrometry. SCIRP. [Link]

-

Agilent Technologies. (2013, October 31). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. Agilent. [Link]

-

Tan, J., et al. (2022). DETERMINATION OF 3-MONOCHLOROPROPANE-1,2-DIOL (3-MCPD) ESTERS IN EDIBLE PLANT OILS BY INDIRECT ACIDIC TRANSESTERIFICATION METHOD. Malaysian Journal of Chemistry. [Link]

-

Wiley Online Library. (2025, August 6). Strategies for the reduction of 3‐MCPD esters and related compounds in vegetable oils. Wiley. [Link]

-

Taylor & Francis Online. (2017, September 7). Direct determination of 3-chloropropanol esters in edible vegetable oils using high resolution mass spectrometry (HRMS-Orbitrap). Taylor & Francis. [Link]

-

PubMed. (2012). Occurrence of fatty acid esters of 3-MCPD, 2-MCPD and glycidol in infant formula. PubMed. [Link]

Sources

- 1. Changes in 3-MCPD esters, glycidyl esters, bioactive compounds and oxidation indexes during kenaf seed oil refining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. it.restek.com [it.restek.com]

- 3. fda.gov [fda.gov]

- 4. keypublishing.org [keypublishing.org]

- 5. Occurrence of 3-MCPD and glycidyl esters in edible oils in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. books.rsc.org [books.rsc.org]

- 8. aocs.org [aocs.org]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. mdpi.com [mdpi.com]

- 11. Regulation of 3-MCPD and its esters and glycidol esters - Phytocontrol [phytocontrol.com]

- 12. glsciences.eu [glsciences.eu]

- 13. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 14. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 15. lcms.cz [lcms.cz]

- 16. resolvemass.ca [resolvemass.ca]

- 17. resolvemass.ca [resolvemass.ca]

- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 19. agilent.com [agilent.com]

- 20. gcms.cz [gcms.cz]

- 21. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. fssai.gov.in [fssai.gov.in]

- 23. Simultaneous Determination of 2- and 3-MCPD Esters in Infant Formula Milk Powder and Edible Vegetable Oils by Gas Chromatography-Mass Spectrometry [scirp.org]

- 24. shimadzu.com [shimadzu.com]

Technical Guide: The Role of Internal Standards in 3-MCPD Quantification

Content Type: Technical Whitepaper / Methodological Guide Audience: Analytical Chemists, Toxicologists, and Pharmaceutical Quality Control (QC) Scientists.

Executive Summary: The Analytical Imperative

3-Monochloro-1,2-propanediol (3-MCPD) and its esters are process-induced contaminants with genotoxic carcinogenic potential, found in refined oils, hydrolyzed vegetable proteins, and increasingly, pharmaceutical lipid excipients.[1][2]

Quantification of 3-MCPD is analytically hostile. The analyte exists at trace levels (ppb) within complex lipophilic matrices and requires harsh transesterification and derivatization steps that can induce artifactual formation. In this landscape, the Internal Standard (IS) is not merely a calibration tool; it is a molecular tracer that validates the integrity of the entire reaction coordinate.

This guide details the mechanistic role of isotopically labeled internal standards (specifically 3-MCPD-d5 ) in correcting for recovery losses, derivatization efficiency, and matrix-induced ionization suppression.

The Mechanism of Internal Standardization

The Isotope Dilution Principle

In 3-MCPD analysis, external calibration is obsolete due to the variability of the derivatization reaction. The industry gold standard is Stable Isotope Dilution Assay (SIDA) using deuterated analogs.

-

The Standard: 3-MCPD-d5 (1,2-propanediol-1,1,2,3,3-d5-3-chloro).

-

The Logic: By adding the IS before sample preparation begins, the IS experiences every physical and chemical stress the analyte does.

-

If 10% of the analyte is lost during extraction, 10% of the IS is also lost.

-

If the derivatization reagent is wet and yield drops to 80%, the IS yield also drops to 80%.

-

Result: The ratio of Analyte Area to IS Area remains constant, canceling out the error.

-

Derivatization Chemistry: The PBA Reaction

Direct GC-MS analysis of 3-MCPD is poor due to its polarity. We must derivatize it, typically using Phenylboronic Acid (PBA) to form a cyclic boronate.

Reaction:

The IS (3-MCPD-d5) undergoes the exact same reaction. The mass spectrometer then distinguishes them based on the mass shift (+5 Da).

Visualizing the Error Correction Logic

The following diagram illustrates how the IS acts as a self-correcting feedback loop throughout the workflow.

Figure 1: The self-correcting mechanism of the Internal Standard through the analytical lifecycle.

Critical Workflows & Protocols

The choice of method depends on whether you are analyzing "Free" 3-MCPD (common in soy sauce/HVP) or "Bound" 3-MCPD esters (oils/fats).

Method AOCS Cd 29c-13 (The "Differential" Method)

This is the most common high-throughput method. It indirectly measures Glycidol by converting it to 3-MCPD.[3]

The IS Challenge: You must track two different transformations.

-

Assay A (Alkaline + Chloride): Converts Glycidol

3-MCPD. Measures Total (Intrinsic 3-MCPD + Converted Glycidol). -

Assay B (Alkaline - Chloride): Glycidol is destroyed or not converted. Measures Intrinsic 3-MCPD only.

Protocol Steps:

-

Weighing: 100 mg of oil/fat.

-

IS Addition: Add 3-MCPD-d5 ester (e.g., 1,2-dipalmitoyl-3-chloropropanediol-d5).[4]

-

Expert Note: Use the esterified IS for oil samples to mimic the release kinetics of the bound analyte.

-

-

Transesterification: Add NaOCH3 (Sodium Methoxide). Shake.

-

Critical: The IS ester is cleaved here, releasing free 3-MCPD-d5.

-

-

Stop Reaction:

-

Assay A: Add Acidic NaCl (promotes Glycidol

3-MCPD). -

Assay B: Add Acidic NaBr (prevents Glycidol

3-MCPD).

-

-

Extraction: Isohexane wash to remove fatty acid methyl esters (FAMEs).[5]

-

Derivatization: Add Phenylboronic Acid (PBA).

-

GC-MS: SIM Mode.

Mass Spectral Targets (SIM Mode)

To ensure specificity, monitor the following ions. The "Quantifier" is used for calculation; "Qualifiers" confirm identity.

| Analyte | Derivative | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Retention Time (approx) |

| 3-MCPD | PBA-diester | 147 | 196, 198 | 12.5 min |

| 3-MCPD-d5 (IS) | PBA-diester | 150 | 201, 152 | 12.5 min |

| 2-MCPD | PBA-diester | 196 | 147, 149 | 13.2 min |

Note: 3-MCPD-d5 elutes slightly earlier (milliseconds) than native 3-MCPD due to the deuterium isotope effect on chromatography, but they are considered co-eluting for peak integration windows.

Pharmaceutical Application: Excipient Purity

While food safety drives the bulk of 3-MCPD testing, pharmaceutical development (ICH M7) requires testing excipients like:

-

Polyamines / Epichlorohydrin resins (wet strength agents).

-

Glycerol / Propylene Glycol.

-

Lipid-based formulations (parenteral nutrition).

Difference in Protocol: For water-soluble excipients (Glycerol), the Transesterification step is skipped .

-

Dissolve sample in water.

-

Add Free 3-MCPD-d5 (not the ester).

-

Perform "Matrix Solid Phase Dispersion" or direct Liquid-Liquid Extraction (Extrelut columns).

Troubleshooting & Validation

Even with an IS, the method can fail. Use the IS response as a diagnostic tool.

The "IS Area" Check

Monitor the absolute peak area of the IS, not just the ratio.

-

Scenario: IS Area drops by >50% compared to the calibration standard.

-

Cause: Matrix suppression (dirty liner), failed derivatization (wet PBA), or emulsion during extraction.

-

Action: Re-extract. Do not rely on the ratio if the absolute signal is too low (poor S/N).

Cross-Contamination (The "Carryover" Trap)

Since 3-MCPD is sticky, high-level samples can contaminate the next run.

-

Check: Inject a solvent blank containing only the IS.

-

Pass Criteria: No peak at m/z 147 (Analyte). Peak at m/z 150 (IS) should be present.

Transformation Factor (t)

In Method Cd 29c-13, the IS helps calculate the "Transformation Factor" (

-

Acceptable Range:

.[5] -

If

is outside this range, the acidic NaCl stop step is failing.

Visualizing the Derivatization Pathway

Understanding the chemistry helps troubleshoot low IS recovery.

Figure 2: The derivatization reaction. The IS (3-MCPD-d5) follows this exact path, compensating for any inhibition caused by residual water.

References

-

AOCS Official Method Cd 29c-13 . (2013).[8] Fatty Acid Esters of 2- and 3-MCPD and Glycidol Fatty Acid Esters in Edible Oils and Fats by GC/MS (Difference Method). American Oil Chemists' Society.[3][8] Link

-

MacMahon, S., et al. (2013). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of AOAC International. Link

-

European Food Safety Authority (EFSA) . (2016). Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food.[1][3] EFSA Journal. Link

-

Shimadzu Application News . (2019). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Cd 29c-13. Link

-

Restek Corporation . (2021). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters. Link

Sources

- 1. Analysing MCPD, Glycidol and their Fatty Acid Esters [pharmsky.com.au]

- 2. gcms.labrulez.com [gcms.labrulez.com]

- 3. shimadzu.com [shimadzu.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. gcms.cz [gcms.cz]

- 6. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]

- 7. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Precision Redefined: A Definitive Guide to Isotope Dilution Mass Spectrometry (IDMS)

Topic: Understanding Isotope Dilution Mass Spectrometry (IDMS) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of drug development and quantitative bioanalysis, "approximate" is a liability. While external calibration and standard addition methods serve routine needs, they often falter under the weight of matrix effects, ionization suppression, and extraction inefficiencies. Isotope Dilution Mass Spectrometry (IDMS) stands as the primary reference method—the metrological "gold standard"—for quantifying substances with direct traceability to the International System of Units (SI).

This guide moves beyond textbook definitions to provide a field-proven framework for implementing IDMS. We will dissect the "Double IDMS" strategy, widely regarded as the pinnacle of accuracy, and provide a self-validating protocol for small molecule quantification in complex biological matrices.

Part 1: The Physics of Certainty (Fundamental Principles)

The core premise of IDMS is elegant in its simplicity: Ratio is King. Unlike external calibration, which relies on absolute signal intensity (highly susceptible to drift and matrix interference), IDMS relies on the ratio of signal intensities between a natural analyte and its isotopically labeled analogue (the "spike").

The Isotope Dilution Equation

To understand the causality of the method, we must look at the governing mathematics. The concentration of an unknown analyte (

Where:

-

: Concentration of analyte in sample (

- : Mass of sample and spike added.

- : Atomic/Molecular weight of analyte and spike.

- : Abundance of the reference isotope in sample and spike.

- : Abundance of the spike isotope in sample and spike.[1]

- : Measured isotope ratio (Reference Isotope / Spike Isotope) in the mixture.

Expert Insight: Note that

Part 2: Strategic Workflow & Double IDMS

While Single IDMS is common, it assumes the concentration of the spike is perfectly known. In reality, spikes can degrade or be impure. To eliminate this uncertainty, we employ Double IDMS (Exact-Matching) .

The Double IDMS Logic

This method involves two parallel blends:

-

Calibration Blend: A Primary Reference Standard (known purity) + Spike.

-

Sample Blend: The Sample (unknown) + Spike.

By matching the ratios (

Visualization: The Double IDMS Workflow

The following diagram illustrates the "Exact Matching" Double IDMS workflow, ensuring traceability to the Primary Standard.

Caption: Figure 1: Double IDMS Workflow. Parallel preparation of Calibration and Sample blends cancels out spike concentration uncertainty.

Part 3: Experimental Protocol (Self-Validating System)

Objective: Quantification of a small molecule drug (Analyte X) in human plasma using Double IDMS.

Phase 1: Spike Selection & Preparation

-

Selection: Choose a Stable Isotope Labeled (SIL) internal standard, preferably

or -

Validation: Verify the isotopic purity. A spike with <99% enrichment requires mathematical correction for the "contribution of spike to natural mass."

Phase 2: Gravimetric Preparation (The Foundation of Trust)

Pipettes are the enemy of primary precision. Use an analytical balance (5-digit or better) for all additions.

-

Weigh Sample: Add ~

plasma into a tared vial. Record mass to 0.01 mg ( -

Weigh Spike: Add spike solution to the vial. Record mass (

).-

Target Ratio: Aim for a 1:1 molar ratio between Analyte and Spike for optimal detector precision.

-

Phase 3: Equilibration (The "Hidden" Variable)

This is the most critical yet overlooked step. The spike must fully integrate with the biological matrix to mimic the analyte's behavior during extraction.

-

Protocol: Vortex for 1 min, then incubate at 37°C for 30–60 minutes.

-

Why? If the analyte is protein-bound and the spike is free in solution, protein precipitation will extract them with different efficiencies, invalidating the method.

Phase 4: Sample Processing & Analysis

-

Extraction: Perform Protein Precipitation (PPT) or Solid Phase Extraction (SPE). Since we are using IDMS, absolute recovery is not critical, provided the signal is sufficient for detection.[2]

-

LC-MS/MS: Inject the Calibration Blend and Sample Blend in the same sequence.

-

Detection: Monitor the transition for the Analyte (e.g., Mass

) and the Spike (Mass

Part 4: Data Presentation & Comparison

To justify the resource investment in IDMS, we compare it against standard methodologies.

| Feature | External Calibration | Standard Addition | Isotope Dilution (IDMS) |

| Primary Correction | Instrument Response | Matrix Effects | Matrix Effects + Recovery + Drift |

| Traceability | Low (Dep. on curve) | Medium | High (SI Traceable) |

| Matrix Effect Immunity | Poor | Good | Excellent (Perfect Compensation) |

| Throughput | High | Low (Multi-spikes per sample) | Medium-High |

| Cost | Low | Medium | High (Requires Labeled Std) |

| Precision (RSD) | 5-15% | 2-10% | < 1% (Achievable) |

Part 5: Error Analysis & Troubleshooting

Even IDMS is not immune to error. A robust system must account for these failure modes:

-

Incomplete Equilibration: As mentioned in Phase 3, if the spike and analyte do not form a homogeneous population before extraction, the ratio

will not reflect the true sample composition. -

Isobaric Interference: If a matrix component has the same mass as the spike transition, the ratio is skewed.

-

Solution: Monitor two transitions for the spike (Qualifier/Quantifier) to ensure the ratio between them is constant.

-

-

Detector Dead Time: At very high concentrations, the detector may miss counts, skewing the ratio if the spike and analyte intensities differ significantly.

-

Solution: Dilute samples gravimetrically to stay within the linear dynamic range.

-

Visualization: Systemic Error Elimination

How IDMS filters out common analytical noise.

Caption: Figure 2: Error Cancellation Logic. IDMS neutralizes errors that affect analyte and spike equally.[2]

References

-

NIST . Isotope Dilution Mass Spectrometry. National Institute of Standards and Technology.[3] Available at: [Link]

-

Sargent, M., et al. Guidelines for Achieving High Accuracy in Isotope Dilution Mass Spectrometry (IDMS). Royal Society of Chemistry / LGC. Available at: [Link]

-

Pagliano, E., et al. Calibration graphs in isotope dilution mass spectrometry. National Research Council Canada.[4] Available at: [Link]

-

Vogl, J. Isotope dilution mass spectrometry — A primary method of measurement. Journal of Analytical Atomic Spectrometry. Available at: [Link]

-

Stokvis, E., et al. Stable isotope dilution: The holy grail for quantitative LC-MS/MS? Biomedical Chromatography. Available at: [Link]

Sources

Technical Reference: rac 2-Lauroyl-3-chloropropanediol-d5

Executive Summary

The accurate quantification of 2-monochloropropanediol (2-MCPD) esters in edible oils and processed foods is a critical compliance requirement under evolving EFSA and FDA regulations.[1][2] rac 2-Lauroyl-3-chloropropanediol-d5 (2-MCPD-d5 mono-laurate) serves as a vital stable isotope-labeled internal standard (SIL-IS).[1][2]

Unlike free MCPD analysis, measuring bound esters requires rigorous control over acyl migration —a kinetic instability where 2-MCPD esters isomerize into the thermodynamically more stable 3-MCPD esters.[1][2] This guide outlines the sourcing, physicochemical specifications, and validated analytical workflows for utilizing this deuterated standard in LC-MS/MS applications.

Part 1: Chemical Identity & Critical Specifications[1][2]

To ensure data integrity in Stable Isotope Dilution Assays (SIDA), the internal standard must mirror the analyte's extraction recovery and ionization efficiency while maintaining spectral distinctness.[2]

Nomenclature and Structure

-

Chemical Name: rac-2-Lauroyl-3-chloropropanediol-d5[1][2][3][4]

-

Systematic Name: 2-Dodecanoyloxy-3-chloropropane-1,1,2,3,3-d5-1-ol[1][2]

-

Molecular Formula: C₁₅H₂₄D₅ClO₃[1]

-

Unlabeled Analog CAS: 20542-96-5 (Reference for native structure)[1][2]

-

Labeled CAS: Vendor-specific (often listed as labeled analogue of 20542-96-5)[1][2]

Specification Requirements for Sourcing

When procuring this standard, the Certificate of Analysis (CoA) must meet these minimum thresholds to prevent false positives or quantification bias.

| Parameter | Specification | Technical Rationale |

| Chemical Purity | > 98% (HPLC/GC) | Impurities (e.g., di-esters or free fatty acids) cause ionization suppression.[1][2] |

| Isotopic Purity | > 99% atom D | Incomplete deuteration leads to "M+n" overlap with the native analyte's naturally occurring isotopes (³⁷Cl contribution).[2] |

| Protium (d0) Content | < 0.5% | Critical.[1][2] High d0 content in the standard contributes to the native analyte signal, artificially inflating reported levels. |

| Position Specificity | > 95% 2-isomer | Contamination with 1-Lauroyl-3-MCPD (the 3-MCPD isomer) compromises the ability to separate isomers chromatographically.[1][2] |

Part 2: Supply Chain & Validation

Due to the niche nature of specific mono-esters, "catalog items" are often synthesized on-demand.[1][2]

Primary Suppliers[1][2]

-

Toronto Research Chemicals (TRC): A primary source for specific chain-length MCPD esters.[1][2] They synthesize the rac 2-Lauroyl congener specifically for matrix-matched studies (e.g., coconut oil analysis).[1][2]

-

Cayman Chemical: Specializes in the lipid backbone precursors; often supplies the d5-backbone for custom esterification if the specific laurate ester is out of stock.[1][2]

-

LGC Standards: Major distributor for TRC and purity-certified reference materials.[1][2]

Intake Validation Protocol (Self-Validating System)

Do not trust the label blindly. Upon receipt, perform a "Zero-Blank" Injection :

-

Prepare a neat solution of the standard at 500 ppb in methanol.

-

Inject into the LC-MS/MS monitoring the native (unlabeled) transitions.[1][2]

-

Pass Criteria: Signal for native 2-MCPD-laurate must be < 0.1% of the labeled response. This confirms the absence of d0-contamination.[1][2]

Part 3: Analytical Application & Mechanism

The Isomerization Challenge

The core difficulty in analyzing 2-MCPD esters is their propensity to isomerize to 3-MCPD esters via a cyclic chloronium ion intermediate.[1][2] This reaction is catalyzed by heat and deviations from neutral pH.

Why d5-2-Lauroyl? Using the d5-labeled 2-isomer allows you to track this isomerization.[1][2] If you observe d5-3-MCPD in your chromatogram, you know your sample preparation (not the sample itself) induced the conversion, invalidating the batch.[1][2]

Visualization: Acyl Migration Pathway

The following diagram illustrates the mechanism that necessitates strict pH control during extraction.

Figure 1: Mechanism of acyl migration. 2-MCPD esters are kinetically unstable and will convert to 3-MCPD esters if extraction conditions are too harsh, necessitating the use of d5-labeled standards to monitor method-induced isomerization.[1][2]

Part 4: Experimental Protocol (Direct LC-MS/MS)

This protocol focuses on Direct Analysis , which preserves the ester information, unlike indirect methods (AOCS Cd 29c-13) that hydrolyze esters to free MCPD.[2]

Sample Preparation (Low-Temperature Extraction)

-

Internal Standard Spiking: Add 50 µL of rac 2-Lauroyl-3-chloropropanediol-d5 (10 µg/mL in Methanol) to 100 mg of oil sample. Critical: Spike before any extraction steps to account for matrix effects.

-

Purification: Double-SPE (Solid Phase Extraction) using Silica gel and C18 cartridges to remove non-polar triglycerides.[1][2]

LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.[2]

-

Mobile Phase A: 5mM Ammonium Formate in Methanol/Water (5:95).[2]

-

Mobile Phase B: 5mM Ammonium Formate in Methanol/Isopropanol (50:50).

-

Ionization: ESI Positive (Ammonium adducts [M+NH4]+ are dominant).[1][2]

MRM Transitions (Quantification)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 2-MCPD-d0 Laurate | 310.2 [M+NH4]+ | 275.2 [Loss of Cl] | 12 | Native Target |

| 2-MCPD-d5 Laurate | 315.2 [M+NH4]+ | 280.2 [Loss of Cl] | 12 | Internal Standard |

| 3-MCPD-d5 Laurate | 315.2 [M+NH4]+ | 185.1 [Fatty Acid+] | 20 | Isomerization Check |

Note: The shift of +5 Da ensures no overlap with the ³⁷Cl isotope of the native compound (which would be +2 Da).

Workflow Diagram

Figure 2: Analytical workflow for direct determination of 2-MCPD esters. Spiking occurs immediately after weighing to correct for extraction losses and matrix suppression.

Part 5: Stability & Handling[2]

Storage[1][2]

-

Temperature: -80°C (Long term), -20°C (Working solution).[1][2]

-

Solvent: Store in non-protic solvents (e.g., Toluene or Ethyl Acetate) for stock solutions.[2] Methanol can promote transesterification over long periods.[2]

-

Container: Amber silanized glass vials to prevent surface adsorption.[2]

Troubleshooting Suppression

If the d5-internal standard signal varies by >20% between samples:

-

Matrix Effect: The lipid load is too high.[2] Increase the SPE wash volume.

-

Ion Source Saturation: Dilute the sample 1:10. The ratio of Native/IS will remain constant, but ionization efficiency will improve.[2]

References

-